molecular formula C14H22BNO3 B3026882 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1171892-42-4

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B3026882
CAS No.: 1171892-42-4
M. Wt: 263.14
InChI Key: DPMKLRJKZXEWSN-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1171892-42-4, molecular formula C₁₄H₂₂BNO₃, molecular weight 263.14) is a boronate ester-functionalized pyridine derivative. The compound features a pyridine core substituted at the 3-position with an isopropoxy group (-OCH(CH₃)₂) and at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This structural motif makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of cholinergic drugs and organic electroluminescent devices .

Properties

IUPAC Name

3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-10(2)17-12-7-11(8-16-9-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMKLRJKZXEWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146328
Record name 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Molecular Weight

263.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171892-42-4
Record name 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Record name 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Mechanism of Action

Mode of Action

Compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in the borylation of arenes. This suggests that 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds are known to participate in the borylation of arenes. This reaction is a key step in various synthetic processes, suggesting that this compound might affect similar pathways.

Pharmacokinetics

It’s worth noting that similar compounds are soluble in water, which could potentially influence their bioavailability.

Result of Action

Given its potential role in the borylation of arenes, it might contribute to the synthesis of various organic compounds.

Action Environment

It’s worth noting that similar compounds are sensitive to moisture, suggesting that the storage and handling conditions could significantly impact the efficacy and stability of this compound.

Biological Activity

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound of interest due to its potential applications in medicinal chemistry and drug development. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C15H23BO4
  • Molar Mass : 278.15 g/mol
  • CAS Number : 1235566-58-1

Biological Activity

The biological activity of 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been explored through various mechanisms and applications:

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibit varying degrees of antimicrobial activity. For instance:

  • MIC Values : Compounds with similar structures have shown minimum inhibitory concentrations (MIC) against multidrug-resistant Staphylococcus aureus ranging from 4–8 μg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research indicates that derivatives of pyridine can inhibit specific cancer cell lines effectively. A study on pyrimidine-based drugs highlighted compounds that demonstrated promising activity against various cancer types .

The biological mechanisms through which 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine may exert its effects include:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer proliferation and survival .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent investigation into the efficacy of pyridine derivatives showed that certain modifications led to enhanced antimicrobial properties against resistant strains such as Mycobacterium abscessus and Mycobacterium smegmatis.
    • The results indicated that structural variations significantly impacted the potency and selectivity of these compounds.
  • Anticancer Activity :
    • In vitro studies demonstrated that some pyridine derivatives could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The findings suggest a selective action mechanism that could be leveraged for therapeutic purposes.

Data Summary

Property Value
Molecular FormulaC15H23BO4
Molar Mass278.15 g/mol
Antimicrobial MIC (against MRSA)4–8 μg/mL
Anticancer ActivityInduces apoptosis in cancer cells

Scientific Research Applications

Organic Synthesis

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is utilized as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it an important reagent for the formation of carbon-carbon bonds.

Case Study: Cross-Coupling Reactions
In a study by Ambeed (2020), this compound was used in the synthesis of various aryl and heteroaryl compounds through palladium-catalyzed cross-coupling reactions. The results demonstrated high yields and selectivity for the desired products .

Material Science

The compound has applications in the development of advanced materials, particularly in the synthesis of conjugated copolymers which are critical for organic electronics.

Example Applications:

  • Conjugated Polymers : It has been employed to synthesize intermediates for materials like 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole .
  • Organic Photovoltaics : The compound's derivatives are being explored for use in organic photovoltaic devices due to their electronic properties and stability .

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives are investigated for their potential biological activities. The presence of the dioxaborolane group can enhance bioavailability and therapeutic efficacy.

Case Study: Anticancer Activity
Research has indicated that related compounds exhibit promising anticancer properties. For instance, derivatives of 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine have shown activity against various cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, molecular weights, and applications of 3-isopropoxy-5-(pinacol boronate)pyridine and its analogues:

Compound Name Substituents (Pyridine Positions) Molecular Weight Key Applications/Reactivity Differences Evidence IDs
3-Isopropoxy-5-(pinacol boronate)pyridine 3-OCH(CH₃)₂, 5-B(pinacol) 263.14 Drug intermediates, organic electronics
3-Bromo-5-(pinacol boronate)pyridine 3-Br, 5-B(pinacol) ~300.0* Precursor for mGluR5 modulators, OLED materials
2-Ethoxy-5-(pinacol boronate)-3-(trifluoromethyl)pyridine 2-OCH₂CH₃, 5-B(pinacol), 3-CF₃ 273.06 Pharmaceutical intermediates
3-(Pinacol boronate)-5-(trifluoromethyl)pyridine 3-B(pinacol), 5-CF₃ 273.06 High reactivity in coupling due to electron-withdrawing CF₃
2-Chloro-3-(pinacol boronate)-5-(trifluoromethyl)pyridine 2-Cl, 3-B(pinacol), 5-CF₃ ~304.5* Enhanced electrophilicity for cross-coupling
5-Fluoro-2-methyl-4-(pinacol boronate)pyridine 5-F, 2-CH₃, 4-B(pinacol) ~235.0* Potential use in fluorinated bioactive molecules
3-(Pinacol boronate)pyridine (no isopropoxy) 3-B(pinacol) 205.06 General cross-coupling reagent, lower lipophilicity

*Estimated based on molecular formulas.

Reactivity and Electronic Effects

  • Electron-Donating vs. In contrast, analogues with electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity at the boronate site, accelerating oxidative addition in palladium-catalyzed reactions .
  • Steric Hindrance : The isopropoxy group introduces steric bulk, which may slow coupling kinetics compared to smaller substituents (e.g., -OCH₃ in or unsubstituted derivatives ). However, this bulk can improve regioselectivity in complex syntheses.
  • Boronate Position : Moving the boronate group from the 5-position (target compound) to the 3-position (e.g., ) alters conjugation and steric accessibility, impacting reactivity with aryl halides.

Q & A

Basic: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for regioselectivity?

Answer:
Regioselectivity in Suzuki-Miyaura reactions depends on steric and electronic factors. Use Pd(PPh₃)₄ as a catalyst with toluene/EtOH (3:1) and 2M K₂CO₃ as the base to minimize side reactions. The electron-rich isopropoxy group at position 3 directs coupling to the boronate-substituted position 5. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify using column chromatography with a gradient elution (hexane to EtOAc). For sterically hindered partners, increase temperature to 90–105°C .

Advanced: How can structural contradictions in crystallographic data for derivatives of this compound be resolved?

Answer:
Contradictions arise from disordered solvent molecules or dynamic disorder in the dioxaborolane ring. Use high-resolution X-ray diffraction (Mo-Kα radiation, 100K) and refine with SHELXL-2018, applying restraints for the boronate ester geometry. For ambiguous electron density, employ OLEX2’s SQUEEZE function to model solvent regions. Validate via Hirshfeld surface analysis and DFT-optimized geometries (B3LYP/6-311+G(2d,p)) to compare experimental vs. theoretical bond lengths .

Basic: What purification methods are effective for removing unreacted boronic ester intermediates?

Answer:
Unreacted starting materials often co-elute with the product. Use flash chromatography with a hexane/EtOAc (7:3) mobile phase and silica gel 60 (40–63 µm). For persistent impurities, employ preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Confirm purity via ¹H NMR (DMSO-d₆, 400 MHz) by verifying the absence of residual isopropanol (δ 1.1–1.2 ppm) .

Advanced: How does computational modeling predict the reactivity of this compound in multi-step syntheses?

Answer:
DFT calculations (e.g., Gaussian 16) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The LUMO of the boronate ester (-2.1 eV) indicates susceptibility to nucleophilic attack. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions at the boron atom, guiding reaction design for functionalization .

Basic: What precautions are necessary for handling air-sensitive intermediates derived from this compound?

Answer:
Store the compound under argon at –20°C in amber vials. Use Schlenk lines for transfers and pre-dry solvents (e.g., THF over Na/benzophenone). Quench reactions with degassed H₂O to prevent boronate hydrolysis. Monitor stability via ¹¹B NMR (D₂O, δ ~30 ppm for intact boronate) .

Advanced: How can this compound be integrated into pharmacophore models for kinase inhibitors?

Answer:
The pyridine-boronate scaffold mimics ATP-binding motifs in kinases. Perform molecular docking (AutoDock Vina) with PDB structures (e.g., EGFR kinase, 1M17) to optimize substituent placement. Validate via in vitro kinase assays (IC₅₀ determination) and compare with control compounds lacking the isopropoxy group .

Basic: Which analytical techniques confirm successful functionalization of the boronate group?

Answer:

  • ¹¹B NMR (128 MHz, CDCl₃): A singlet at δ 29–31 ppm confirms intact dioxaborolane.
  • IR (KBr): B–O stretches at 1350–1370 cm⁻¹ and 1140–1160 cm⁻¹.
  • HRMS (ESI⁺): Exact mass calculated for C₁₄H₂₂BNO₃ ([M+H]⁺): 276.1772 .

Advanced: What strategies address low yields in iterative cross-coupling reactions?

Answer:
Low yields often stem from catalyst poisoning by pyridine nitrogen. Pre-coordinate Pd(PPh₃)₄ with 1 equiv. of PPh₃ to suppress deactivation. For iterative couplings, employ orthogonal protecting groups (e.g., SEM-protected amines) and use microwave-assisted heating (150°C, 20 min) to accelerate steps .

Basic: How to mitigate hydrolysis of the dioxaborolane ring during aqueous workup?

Answer:
Avoid prolonged exposure to H₂O. Use buffered extraction (pH 7–8, NaHCO₃) and saturate organic layers with NaCl. Lyophilize aqueous phases immediately after separation. For hydrolytically sensitive derivatives, replace K₂CO₃ with Cs₂CO₃ in anhydrous DMF .

Advanced: What solvent systems minimize competing protodeboronation in halogenated environments?

Answer:
Protodeboronation is suppressed in polar aprotic solvents (DMAc, NMP) with 10 mol% of PivOH as an additive. For electron-deficient aryl halides, use Pd(OAc)₂ with SPhos ligand in THF/H₂O (4:1) at 60°C. Monitor by ¹H NMR for aryl-H signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

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